

"mass spectrometry of methyl 3-oxo-1-methyl-cyclobutanecarboxylate"

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Compound of Interest

Compound Name:	Methyl 3-oxo-1-methyl-cyclobutanecarboxylate
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An In-Depth Technical Guide to the Mass Spectrometry of **Methyl 3-oxo-1-methyl-cyclobutanecarboxylate**

Authored by: A Senior Application Scientist Introduction

In the landscape of modern drug discovery and organic synthesis, cyclobutane derivatives are recognized as valuable structural motifs. Their inherent ring strain can be strategically leveraged for various chemical transformations, making them versatile building blocks for complex molecular architectures.^{[1][2]} **Methyl 3-oxo-1-methyl-cyclobutanecarboxylate**, a functionalized cyclobutanone, represents a class of compounds with significant potential as intermediates in the synthesis of novel therapeutic agents and materials.^[3]

The precise characterization of these molecules is paramount to ensuring the integrity of research and development pipelines. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a definitive analytical tool for this purpose. It provides not only the molecular weight but also a detailed fragmentation pattern that serves as a molecular fingerprint, enabling unambiguous structural elucidation.

This guide offers a comprehensive examination of the mass spectrometric behavior of **methyl 3-oxo-1-methyl-cyclobutanecarboxylate** under Electron Ionization (EI) conditions. We will delve into the theoretical underpinnings of its fragmentation, propose key fragmentation

pathways based on established chemical principles, and provide a practical experimental framework for its analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of how to analyze this and similar molecules.

Molecular Properties and Characteristics

A thorough understanding of the analyte's structure is the foundation for interpreting its mass spectrum. **Methyl 3-oxo-1-methyl-cyclobutanecarboxylate** is a β -keto ester incorporated into a four-membered ring system.

Property	Value
IUPAC Name	methyl 1-methyl-3-oxocyclobutane-1-carboxylate
Molecular Formula	C ₇ H ₁₀ O ₃
Monoisotopic Mass	142.0630 Da
Average Molecular Weight	142.1528 g/mol
Chemical Structure	

The structure contains two key functional groups that will dictate its fragmentation behavior: a cyclic ketone and a methyl ester. The presence of a quaternary carbon (C1) and the strained cyclobutane ring are also critical features.

Experimental Protocol: A Self-Validating Workflow

For a volatile, thermally stable compound like **methyl 3-oxo-1-methyl-cyclobutanecarboxylate**, Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) is the method of choice. Electron Ionization is a hard ionization technique that imparts significant energy into the molecule, inducing extensive and reproducible fragmentation crucial for structural identification.^[4] The standardized electron energy of 70 eV ensures that the resulting mass spectra are consistent across different instruments and can be compared to spectral libraries.

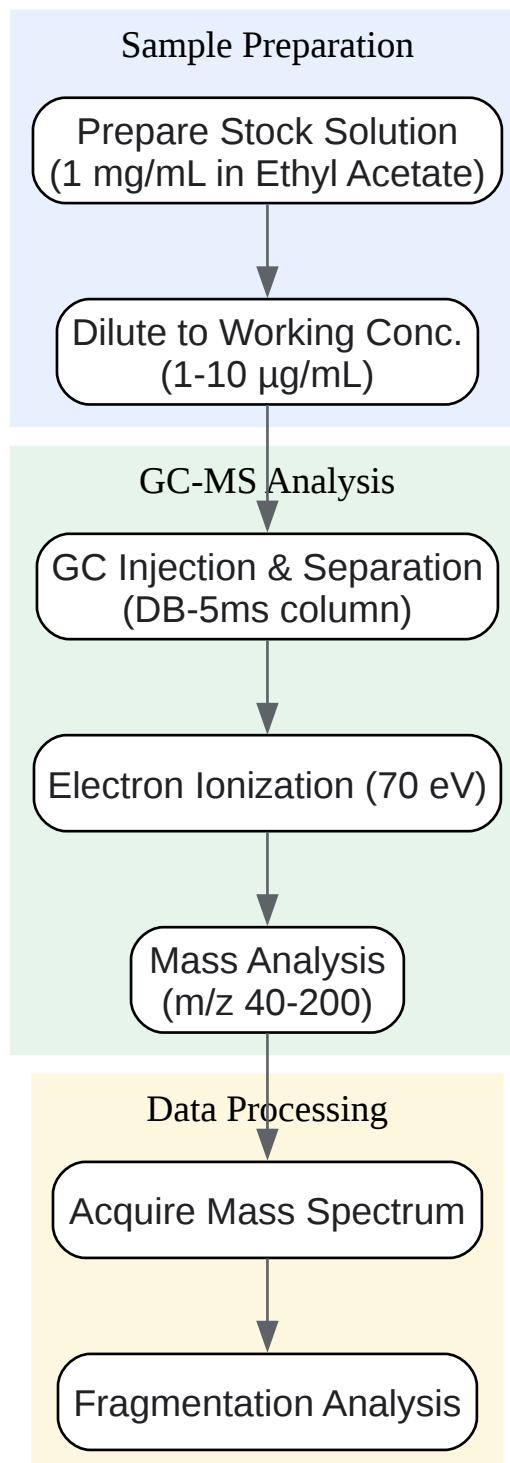
Step-by-Step Experimental Methodology

- Sample Preparation:
 - Accurately prepare a 1 mg/mL stock solution of the analyte in a high-purity volatile solvent such as ethyl acetate or dichloromethane.
 - Perform a serial dilution to a working concentration of 1-10 µg/mL. The optimal concentration should be determined to avoid detector saturation while ensuring a strong signal-to-noise ratio.
- Gas Chromatography (GC) Conditions:
 - Injector: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent (5% phenyl-methylpolysiloxane).
 - Oven Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp: Increase temperature at 15°C/min to 280°C.
 - Final hold: Hold at 280°C for 5 minutes. (This program should be optimized to ensure good separation from any impurities or solvent peaks.)
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Mass Range: Scan from m/z 40 to 200. A lower starting mass can help identify smaller fragments, but m/z 40 is sufficient to avoid the majority of background ions from air and

solvent.

- Acquisition Mode: Full Scan.

Experimental Workflow Diagram



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Caption: Workflow for the GC-EI-MS analysis of the target analyte.

Interpretation of the Mass Spectrum: Decoding the Fragmentation

The mass spectrum of **methyl 3-oxo-1-methyl-cyclobutancarboxylate** is predicted to be rich with structurally significant ions. The fragmentation will be driven by the molecule's most reactive sites: the ketone and ester carbonyl groups, the quaternary carbon, and the strained cyclobutane ring.

The Molecular Ion ($M\bullet^+$)

The molecular ion peak, representing the intact molecule with one electron removed, is expected at m/z 142. Due to the presence of multiple functional groups and ring strain, which facilitate fragmentation, this peak may be of low to moderate intensity.

Primary Fragmentation Pathways

The most probable fragmentation pathways are initiated by charge localization on one of the two oxygen atoms, leading to specific bond cleavages. The primary cleavages for β -keto esters are typically α -cleavage relative to the carbonyl groups and rearrangements.^{[5][6]}

- Cleavage Adjacent to the Ester Carbonyl (α -Cleavage):
 - Loss of a Methoxy Radical ($\bullet\text{OCH}_3$): This is a hallmark fragmentation for methyl esters. The cleavage of the $\text{O}-\text{CH}_3$ bond results in the loss of a methoxy radical (31 Da), yielding a highly stable acylium ion at m/z 111. This is predicted to be a major peak in the spectrum.
 - Loss of a Carbomethoxy Radical ($\bullet\text{COOCH}_3$): Cleavage of the $\text{C}_1-\text{C}(\text{O})$ bond results in the loss of the entire ester functional group as a radical (59 Da). This produces a resonance-stabilized cation at m/z 83.
- Cleavage Initiated at the Quaternary Carbon:

- Loss of a Methyl Radical ($\bullet\text{CH}_3$): Cleavage of the C1-CH₃ bond results in the loss of a methyl radical (15 Da), leading to a fragment at m/z 127. This ion can then undergo further fragmentation, such as the loss of carbon monoxide (CO).
- Cleavage of the Cyclobutane Ring:
 - Retro [2+2] Cycloaddition: Strained four-membered rings can undergo ring-opening reactions.^{[7][8]} A characteristic fragmentation for cyclobutanones is a retro [2+2] cycloaddition, leading to the elimination of a neutral alkene. In this case, cleavage of the C1-C2 and C3-C4 bonds would lead to the loss of ketene (CH₂=C=O, 42 Da), resulting in an ion at m/z 100.
 - Alternatively, cleavage of the C2-C3 and C1-C4 bonds can lead to the loss of ethene (C₂H₄, 28 Da), giving a fragment at m/z 114.

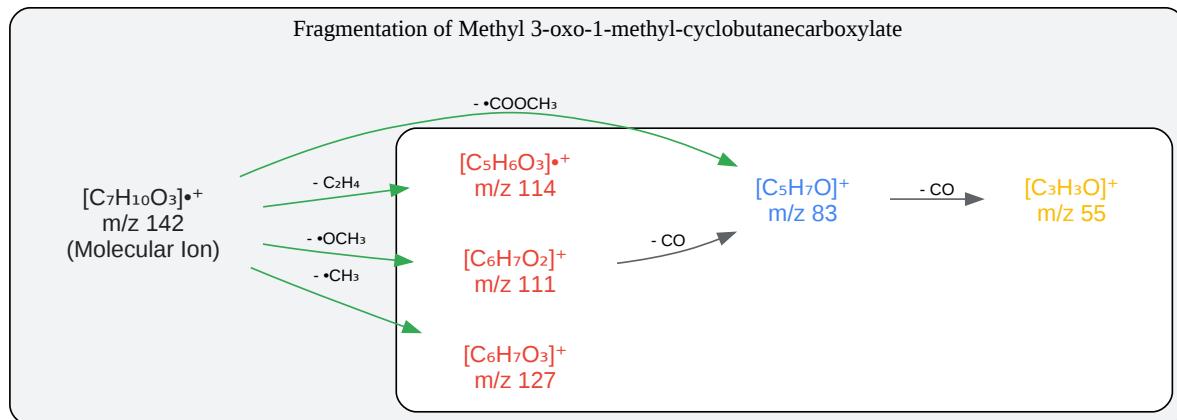
Predicted Mass Spectrum Data

The following table summarizes the most probable and structurally informative ions.

m/z	Proposed Ion Formula	Proposed Fragmentation Mechanism
142	$[\text{C}_7\text{H}_{10}\text{O}_3]^{•+}$	Molecular Ion ($\text{M}^{•+}$)
127	$[\text{C}_6\text{H}_7\text{O}_3]^+$	$\text{M} - \bullet\text{CH}_3$ (Loss of methyl radical)
111	$[\text{C}_6\text{H}_7\text{O}_2]^+$	$\text{M} - \bullet\text{OCH}_3$ (Loss of methoxy radical)
114	$[\text{C}_5\text{H}_6\text{O}_3]^{•+}$	$\text{M} - \text{C}_2\text{H}_4$ (Retro [2+2] ring cleavage)
100	$[\text{C}_5\text{H}_8\text{O}_2]^{•+}$	$\text{M} - \text{CH}_2\text{CO}$ (Retro [2+2] ring cleavage)
83	$[\text{C}_5\text{H}_7\text{O}]^+$	$\text{M} - \bullet\text{COOCH}_3$ (Loss of carbomethoxy radical)
69	$[\text{C}_4\text{H}_5\text{O}]^+$	Further fragmentation, possibly from m/z 111 via loss of $\text{C}_2\text{H}_2\text{O}$
55	$[\text{C}_3\text{H}_3\text{O}]^+$ or $[\text{C}_4\text{H}_7]^+$	Common fragment from cyclic ketones/ring fragmentation[7]
43	$[\text{C}_2\text{H}_3\text{O}]^+$	Acylium ion, $[\text{CH}_3\text{CO}]^+$, a common fragment in EI-MS

Proposed Fragmentation Scheme

The relationships between these key fragments can be visualized to provide a clearer picture of the molecule's decomposition under electron ionization.



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Caption: Proposed EI fragmentation pathways for the target molecule.

Conclusion

The mass spectrometric analysis of **methyl 3-oxo-1-methyl-cyclobutanecarboxylate** provides a wealth of structural information that is indispensable for its unequivocal identification. Through a systematic GC-EI-MS approach, researchers can obtain a reproducible fragmentation pattern characterized by key ions at m/z 111 (loss of $\bullet\text{OCH}_3$), m/z 83 (loss of $\bullet\text{COOCH}_3$), and m/z 127 (loss of $\bullet\text{CH}_3$), in addition to fragments arising from the cleavage of the cyclobutane ring.

By understanding these predictable fragmentation pathways, scientists can confidently identify this molecule in complex reaction mixtures, assess its purity, and confirm its structure in synthetic applications. This guide provides both the theoretical foundation and a practical, validated protocol to empower researchers in their analytical endeavors, ensuring data integrity and accelerating the pace of discovery.

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